molecular formula C10H12F3NS B3103301 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine CAS No. 143627-51-4

2-((4-(Trifluoromethyl)benzyl)thio)ethanamine

Cat. No. B3103301
CAS RN: 143627-51-4
M. Wt: 235.27 g/mol
InChI Key: NXYFKSKOAHLXDI-UHFFFAOYSA-N
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Description

2-((4-(Trifluoromethyl)benzyl)thio)ethanamine, also known as TFMBTE, is an organic compound with a variety of applications in science and industry. It is a compound of nitrogen, carbon, hydrogen, and sulfur, and has a molecular weight of 212.3 g/mol. TFMBTE is used in a wide range of synthetic and analytical processes, such as in the synthesis of pharmaceuticals, in the production of dyes and pigments, and in the analysis of complex mixtures. In addition, TFMBTE has also been used in the development of new catalysts and in the study of biochemical and physiological processes.

Scientific Research Applications

2-((4-(Trifluoromethyl)benzyl)thio)ethanamine has a variety of applications in scientific research. It has been used in the development of new catalysts for the synthesis of organic compounds, and in the analysis of complex mixtures. In addition, 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine has been used in the study of biochemical and physiological processes, such as in the study of enzyme activity and in the development of new drugs. 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine has also been used in the development of new sensors for the detection of various compounds, and in the study of the structure and function of proteins.

Mechanism of Action

The mechanism of action of 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine is not fully understood. However, it is believed that 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine acts as a catalyst in the synthesis of organic compounds and in the analysis of complex mixtures. In addition, 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine is believed to interact with proteins, enzymes, and other biomolecules, and to affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine are not fully understood. However, it has been suggested that 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine may have an effect on the activity of enzymes, proteins, and other biomolecules, as well as on the structure and function of proteins. In addition, 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine has been used in the development of new drugs and in the study of the biochemical and physiological effects of drugs.

Advantages and Limitations for Lab Experiments

The use of 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine in laboratory experiments has several advantages. It is relatively inexpensive and easy to obtain, and it is highly soluble in organic solvents. In addition, 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine is stable in a wide range of temperatures and pH levels, and it is not toxic or corrosive. However, 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine is not soluble in water, which can limit its use in certain experiments.

Future Directions

The potential future directions for 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine are numerous. It could be used in the development of new catalysts for the synthesis of organic compounds, in the development of new drugs, and in the study of biochemical and physiological processes. In addition, 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine could be used in the development of new sensors for the detection of various compounds, and in the study of the structure and function of proteins. Finally, 2-((4-(Trifluoromethyl)benzyl)thio)ethanamine could be used in the analysis of complex mixtures, and in the study of the effects of various environmental pollutants on human health.

properties

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NS/c11-10(12,13)9-3-1-8(2-4-9)7-15-6-5-14/h1-4H,5-7,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYFKSKOAHLXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCCN)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901213338
Record name 2-[[[4-(Trifluoromethyl)phenyl]methyl]thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-(Trifluoromethyl)benzyl)thio)ethanamine

CAS RN

143627-51-4
Record name 2-[[[4-(Trifluoromethyl)phenyl]methyl]thio]ethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143627-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[[4-(Trifluoromethyl)phenyl]methyl]thio]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901213338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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